Fmoc-beta-hophe(4-br)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is a specialized compound used primarily in the field of organic synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom on the phenyl ring. This compound is often utilized in peptide synthesis and other organic reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid typically involves several steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-chloride in the presence of a base like sodium carbonate.
Bromination: The phenyl ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Coupling: The protected and brominated amino acid is then coupled with the desired butyric acid derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would produce a reduced amine derivative.
Scientific Research Applications
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid involves its ability to participate in various chemical reactions due to the presence of the Fmoc protecting group and the bromine atom The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-3-(4-bromo-phenyl)-propionic acid
- Fmoc-®-3-amino-3-(4-chloro-phenyl)-butyric acid
- Fmoc-®-3-amino-3-(4-fluoro-phenyl)-butyric acid
Uniqueness
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is unique due to the specific positioning of the bromine atom on the phenyl ring and the butyric acid backbone. This structural configuration imparts distinct reactivity and properties, making it particularly useful in peptide synthesis and other specialized organic reactions.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFLELHTJMABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.